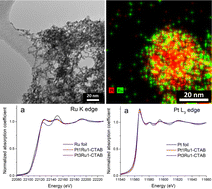Assessing the roles of synthesis method and chemical composition in determining structure–property correlations in alloyed, ultrathin nanowire motifs for the methanol oxidation reaction†
Energy Advances Pub Date: 2023-11-29 DOI: 10.1039/D3YA00278K
Abstract
In the context of developing novel fuel cell catalysts, we have successfully synthesized in high yields not only ultrathin nanowires with compositions of Pt1Ru1 and Pt3Ru1 but also more complex spoke-like dendritic clusters of Pt1Ru1 and Pt1Ru9 in ambient pressure under relatively straightforward, solution-based reaction conditions, mediated by either cetyltrimethylammonium bromide (CTAB) or oleylamine (OAm), respectively. EXAFS analysis allowed us to determine the homogeneity of the as-prepared samples. Based on this analysis, only the Pt3Ru1 sample was found to be relatively homogeneous. All of the other samples yielded results, suggestive of a tendency for the elements to segregate into clusters of ‘like’ atoms. We have also collected complementary HRTEM EDS mapping data, which support the idea of a segregation of elements consistent with the EXAFS results. We attribute the differences in the observed morphologies and elemental distributions within as-prepared samples to the presence of varying surfactants and heating environments, employed in these reactions. Methanol oxidation reaction (MOR) measurements indicated a correlation of specific activity (SA) values not only with intrinsic chemical composition and degree of alloying but also with the reaction process used to generate the nanoscale motifs in the first place. Specifically, the observed performance of samples tested decreased as a function of chemical composition (surfactant used in their synthesis), as follows: Pt3Ru1 (CTAB) > Pt1Ru1 (CTAB) > Pt1Ru1 (OAm) > Pt1Ru9 (OAm).


Recommended Literature
- [1] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [2] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [3] Microtopographical assembly of cardiomyocytes†
- [4] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [5] Front cover
- [6] Identifying the optimal anticancer targets from the landscape of a cancer–immunity interaction network†
- [7] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes
- [8] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [9] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [10] Viscosity of aqueous DNA solutions determined using dynamic light scattering

Journal Name:Energy Advances
Research Products
-
CAS no.: 175696-73-8









